1-(5-Bromothiophen-2-yl)ethane-1,2-diol physical and chemical properties
1-(5-Bromothiophen-2-yl)ethane-1,2-diol physical and chemical properties
An In-Depth Technical Guide to 1-(5-Bromothiophen-2-yl)ethane-1,2-diol: Properties, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromothiophen-2-yl)ethane-1,2-diol is a functionalized heterocyclic compound belonging to the bromothiophene class of molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as versatile synthetic intermediates.[1][2] The presence of a bromine atom on the thiophene ring provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4] The diol functional group further enhances the molecule's utility, offering sites for hydrogen bonding and potential for derivatization or coordination to metal centers. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, potential applications, and safety considerations for 1-(5-Bromothiophen-2-yl)ethane-1,2-diol, aimed at researchers and professionals in drug development.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C6H7BrO2S | Based on structure |
| Molecular Weight | 223.09 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | By analogy to similar small organic molecules with hydrogen bonding capabilities. |
| Melting Point | Expected to be higher than its precursor, 1-(5-bromothiophen-2-yl)ethan-1-ol, due to increased hydrogen bonding from the diol. | Inference |
| Boiling Point | Expected to have a relatively high boiling point due to its molecular weight and hydrogen bonding capacity. | Inference |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar solvents. | Based on the presence of polar hydroxyl groups and a less polar bromothiophene core. |
| pKa | The hydroxyl protons are expected to have a pKa in the range of 16-18, typical for alcohols. | General organic chemistry principles. |
Synthesis and Spectroscopic Analysis
A plausible synthetic route to 1-(5-Bromothiophen-2-yl)ethane-1,2-diol would likely commence from the commercially available precursor, 2-acetyl-5-bromothiophene.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-(5-Bromothiophen-2-yl)ethane-1,2-diol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 2-Acetyl-5-bromothiophene to 1-(5-Bromothiophen-2-yl)ethan-1-ol
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Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(5-bromothiophen-2-yl)ethan-1-ol.[5]
Step 2: Dehydration to 1-(5-Bromothiophen-2-yl)ethene
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To the crude alcohol from the previous step, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
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Heat the mixture, possibly with a Dean-Stark apparatus to remove water, and monitor the reaction by TLC.
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Upon completion, neutralize the reaction mixture, extract the product, dry the organic layer, and purify by column chromatography to isolate the vinylthiophene intermediate.
Step 3: Dihydroxylation to 1-(5-Bromothiophen-2-yl)ethane-1,2-diol
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Dissolve the 1-(5-bromothiophen-2-yl)ethene (1.0 eq) in a suitable solvent system (e.g., acetone/water or t-butanol/water).
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Add N-methylmorpholine N-oxide (NMO) (1.2 eq) followed by a catalytic amount of osmium tetroxide (OsO4).
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction with a reducing agent (e.g., sodium bisulfite).
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Extract the product, dry the organic layer, and purify by column chromatography to yield the final product, 1-(5-bromothiophen-2-yl)ethane-1,2-diol.
Predicted Spectroscopic Data
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¹H NMR: Expect signals for the two thiophene protons (doublets), a methine proton adjacent to a hydroxyl group, and two diastereotopic methylene protons adjacent to a hydroxyl group, along with two hydroxyl protons which may be broad or exchangeable.
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¹³C NMR: Expect signals for the four carbons of the thiophene ring (two of which will be quaternary), and two carbons bearing hydroxyl groups.
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IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol. Characteristic C-H and C=C stretching frequencies for the thiophene ring will also be present.
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Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to C6H7BrO2S, with a characteristic isotopic pattern for bromine.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(5-Bromothiophen-2-yl)ethane-1,2-diol is dictated by its three key functional components: the bromothiophene ring, and the primary and secondary alcohol groups.
Reactivity of the Bromothiophene Moiety
The bromine atom on the thiophene ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.[4][6]
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Stille Coupling: Reaction with organostannanes.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the elaboration of the bromothiophene core into a wide range of more complex molecules, which is a key strategy in drug discovery.[2]
Potential Applications in Drug Discovery
Thiophene derivatives are prevalent in a number of approved drugs and are considered privileged structures in medicinal chemistry.[1][4] They are known to be present in compounds targeting a variety of biological pathways. The potential applications of 1-(5-Bromothiophen-2-yl)ethane-1,2-diol and its derivatives include:
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Kinase Inhibitors: The thiophene scaffold can be incorporated into molecules designed to inhibit kinases, which are important targets in oncology and inflammation.[1]
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GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and thiophene-containing molecules have been developed as modulators for these receptors.[1]
-
Antiplatelet Agents: Bromothiophene derivatives are key intermediates in the synthesis of antiplatelet drugs like Clopidogrel.[1][2]
-
Antimicrobial and Antitumor Agents: Thiophene derivatives have shown a broad range of biological activities, including antimicrobial and antitumor effects.[4][6]
The diol functionality can contribute to the binding of the molecule to its biological target through hydrogen bonding interactions and can also serve as a point for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Logical Flow of Application in Drug Discovery
Caption: Application of 1-(5-Bromothiophen-2-yl)ethane-1,2-diol in a typical drug discovery workflow.
Safety and Handling
Based on the safety data for the precursor 2-acetyl-5-bromothiophene, 1-(5-Bromothiophen-2-yl)ethane-1,2-diol should be handled with care.[7]
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General Precautions: Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7]
-
Fire Hazards: While the diol itself is not expected to be highly flammable, it is a combustible organic material. In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
1-(5-Bromothiophen-2-yl)ethane-1,2-diol represents a valuable, albeit not widely commercially available, building block for chemical synthesis. Its combination of a reactive bromothiophene core and a diol functional group makes it a highly attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The synthetic route proposed herein is based on well-established organic transformations, and the predicted properties and reactivity provide a solid foundation for its use in research and development. As with all chemicals, appropriate safety precautions should be taken during its handling and use.
References
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The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide - Benchchem. 1
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2-Bromothiophene: Properties, Applications, and Sourcing for Chemical R&D. 2
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2-(5-bromothiophen-2-yl)ethan-1-ol — Chemical Substance Information - NextSDS. 8
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Exploring the Versatility of 3-Bromothiophene: From Organic Synthesis to Material Science Advancements - NINGBO INNO PHARMCHEM CO.,LTD. 3
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. 6
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2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem. 9
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. 4
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1-(5-bromothiophen-2-yl)ethan-1-ol - PubChemLite. 5
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SAFETY DATA SHEET - Fisher Scientific. 7
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